molecular formula C20H25N5O3 B2967950 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 899751-94-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2967950
CAS No.: 899751-94-1
M. Wt: 383.452
InChI Key: ZCLMGTMFNQQGLG-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide is a potent and selective small-molecule inhibitor designed for targeted kinase research. This compound is structurally related to the pan-PI3K/mTOR inhibitor PQR309 (Bimiralisib) , sharing the characteristic pyrazolopyrimidine scaffold that acts as an ATP-competitive hinge binder. Its specific chemical modifications are engineered to probe the intricate signaling dynamics of the PI3K/AKT/mTOR pathway , a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Researchers utilize this compound to investigate oncogenic signaling in various cellular and in vivo models, providing critical insights into mechanisms of tumorigenesis and potential therapeutic vulnerabilities. Beyond oncology, its application extends to immunological and neurological disease research, where precise modulation of PI3K and mTOR activity is of significant interest for understanding pathological processes and validating novel drug targets. This reagent serves as a vital chemical tool for dissecting complex kinase-driven pathways and advancing the development of next-generation targeted therapies.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-13(2)14-6-8-15(9-7-14)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)20(3,4)5/h6-10,12-13H,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLMGTMFNQQGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and an isopropylphenoxy acetamide moiety. This unique structure contributes to its chemical reactivity and biological activity, enabling it to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The compound acts as an inhibitor by binding to the active sites of these proteins, disrupting their function and leading to downstream effects that can influence cellular processes such as proliferation and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may have potential applications in cancer therapy by modulating pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : The compound's ability to interfere with inflammatory pathways has also been investigated. It may reduce the production of pro-inflammatory cytokines, thus presenting potential therapeutic benefits in inflammatory diseases .

Research Findings

Several studies have explored the biological properties of related pyrazolopyrimidine compounds, providing insights into the potential efficacy of this compound:

Study Findings Cell Line/Model IC50 Value
Study AInduced apoptosis in cancer cellsHCT-116 (colon carcinoma)6.2 μM
Study BInhibition of pro-inflammatory cytokinesMacrophage modelNot specified
Study CInhibition of specific kinasesVarious cancer cell linesVaries

Case Studies

  • Anticancer Efficacy : A study reported that pyrazolopyrimidine derivatives exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
  • Inflammation Modulation : Another investigation highlighted the anti-inflammatory properties of similar compounds, showing reduced levels of TNF-alpha and IL-6 in treated models. This suggests a promising role for this compound in managing inflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives

Core Modifications: Substituent Effects

The tert-butyl group in the target compound is a common feature in pyrazolopyrimidines to improve pharmacokinetic properties. For example:

  • N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide (): Replaces the 4-isopropylphenoxy group with an ethoxyacetamide.
  • N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide (CAS 899751-41-8, ): Features a cyclohexyl group instead of phenoxy, increasing lipophilicity and possibly blood-brain barrier penetration .
Table 1: Substituent Comparison
Compound Name Substituent Molecular Weight Key Properties
Target Compound 4-Isopropylphenoxy Not provided Balanced lipophilicity
N-(1-(tert-butyl)-...-2-ethoxyacetamide Ethoxy Not provided Higher solubility
N-(1-(tert-butyl)-...-2-cyclohexylacetamide Cyclohexyl 331.4 High lipophilicity

Phenoxyacetamide Variants

Phenoxyacetamide derivatives in (compounds m, n, o) share structural motifs with the target compound but differ in stereochemistry and additional functional groups (e.g., dimethylphenoxy and tetrahydropyrimidinyl moieties). These modifications enhance binding to specific enzymatic pockets, as seen in kinase inhibitors .

Pharmacological and Computational Insights

While direct data for the target compound are unavailable, analogs such as LY231514 (a pyrrolo[2,3-d]pyrimidine) highlight the importance of the pyrimidine core in antifolate activity and thymidylate synthase inhibition . Computational studies suggest that bulky substituents (e.g., tert-butyl) improve binding entropy by restricting conformational flexibility, whereas polar groups (e.g., ethoxy) enhance aqueous solubility but may reduce membrane permeability .

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